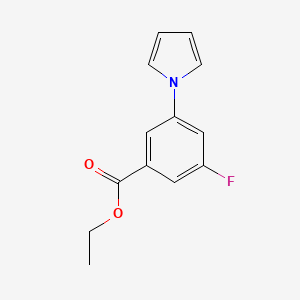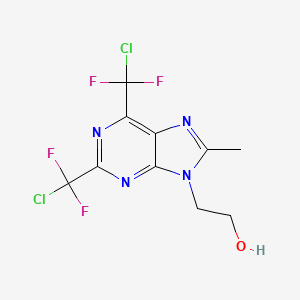
N'-(acridin-9-yl)quinoline-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(acridin-9-yl)quinoline-2-carbohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of N’-(acridin-9-yl)quinoline-2-carbohydrazide, which combines the acridine and quinoline moieties, makes it a compound of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of N’-(acridin-9-yl)quinoline-2-carbohydrazide typically involves the reaction of acridine derivatives with quinoline-2-carbohydrazide under specific conditions. One common method involves the condensation of acridine-9-carbaldehyde with quinoline-2-carbohydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Analyse Des Réactions Chimiques
N’-(acridin-9-yl)quinoline-2-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
N’-(acridin-9-yl)quinoline-2-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-(acridin-9-yl)quinoline-2-carbohydrazide involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . The compound’s planar structure allows it to fit between the base pairs of the DNA double helix, leading to the unwinding of the helical structure and subsequent inhibition of DNA-related processes .
Comparaison Avec Des Composés Similaires
N’-(acridin-9-yl)quinoline-2-carbohydrazide can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine moiety and exhibit similar biological activities, including anticancer and antimicrobial properties.
Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimalarial and anticancer activities.
Amsacrine: A well-known acridine derivative used as an anticancer agent.
Propriétés
Formule moléculaire |
C23H16N4O |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N'-acridin-9-ylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C23H16N4O/c28-23(21-14-13-15-7-1-4-10-18(15)24-21)27-26-22-16-8-2-5-11-19(16)25-20-12-6-3-9-17(20)22/h1-14H,(H,25,26)(H,27,28) |
Clé InChI |
FJQGOABUSNNJEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NNC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)


![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)


![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)


![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
![2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12455036.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B12455052.png)
![(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
